molecular formula C7H13Cl2N5O B1396945 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbohydrazide dihydrochloride CAS No. 1332529-50-6

4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbohydrazide dihydrochloride

Cat. No.: B1396945
CAS No.: 1332529-50-6
M. Wt: 254.11 g/mol
InChI Key: PQVSNPKFHPDHAY-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbohydrazide dihydrochloride is a chemical compound with significant applications in scientific research and industry. This compound is known for its unique structure and reactivity, making it a valuable tool in various fields.

Mechanism of Action

Target of Action

Similar compounds have been evaluated for their enzymatic inhibitory activity against c-met kinase , which plays a crucial role in cellular growth, survival, and migration.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its target and how stable it remains over time.

Biochemical Analysis

Biochemical Properties

4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbohydrazide dihydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as c-Met kinase, which is involved in cell signaling pathways . The interaction between this compound and c-Met kinase is characterized by binding to the active site of the enzyme, leading to inhibition of its activity . Additionally, this compound may interact with other proteins and biomolecules, influencing various biochemical processes.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. In particular, this compound has demonstrated inhibitory effects on the proliferation of cancer cell lines, such as MKN45, EBC-1, and PC-3 . The influence of this compound on cell function includes modulation of cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of c-Met kinase activity by this compound can lead to alterations in downstream signaling pathways, affecting cell growth and survival .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of c-Met kinase, inhibiting its enzymatic activity and preventing the phosphorylation of downstream targets . The inhibition of c-Met kinase activity can result in the suppression of cell proliferation and induction of apoptosis in cancer cells . Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound exhibits stability under specific storage conditions, such as protection from light and storage at 4°C . Degradation may occur over extended periods, potentially affecting its efficacy in biochemical assays. Long-term studies have shown that the compound can maintain its inhibitory effects on c-Met kinase activity and cellular function, although the extent of these effects may diminish over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, this compound has been shown to effectively inhibit c-Met kinase activity and suppress tumor growth without causing significant toxicity . At higher dosages, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . Threshold effects have been identified, indicating that there is an optimal dosage range for achieving therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound is metabolized primarily in the liver, where it undergoes enzymatic transformations, including oxidation and conjugation reactions . These metabolic processes can influence the compound’s bioavailability, efficacy, and potential toxicity. Additionally, the effects of this compound on metabolic flux and metabolite levels have been studied, revealing alterations in key metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, facilitated by membrane transporters . Once inside the cells, it can localize to various cellular compartments, including the cytoplasm and nucleus . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Additionally, the compound’s activity may be modulated by its localization to other organelles, such as mitochondria or the endoplasmic reticulum .

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of pyrazolo[4,3-c]pyridine derivatives with hydrazine under acidic conditions. The reaction typically involves heating the starting materials in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the carbohydrazide group.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbohydrazide dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a versatile intermediate in organic synthesis.

Biology: In biological research, the compound is employed in the study of enzyme inhibition and receptor binding. It serves as a tool to investigate the mechanisms of biological processes.

Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbohydrazide dihydrochloride is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

  • Pyrazolo[4,3-c]pyridine derivatives

  • Carbohydrazide analogs

  • Dihydrochloride salts of similar structures

Uniqueness: 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbohydrazide dihydrochloride stands out due to its specific structural features and reactivity profile

Properties

IUPAC Name

4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbohydrazide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N5O.2ClH/c8-10-7(13)6-4-3-9-2-1-5(4)11-12-6;;/h9H,1-3,8H2,(H,10,13)(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQVSNPKFHPDHAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NN=C2C(=O)NN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbohydrazide dihydrochloride
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4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbohydrazide dihydrochloride
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4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbohydrazide dihydrochloride
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4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbohydrazide dihydrochloride
Reactant of Route 5
4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbohydrazide dihydrochloride
Reactant of Route 6
4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbohydrazide dihydrochloride

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